molecular formula C18H12ClFN4S B2850481 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole CAS No. 1207035-06-0

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole

Cat. No. B2850481
CAS RN: 1207035-06-0
M. Wt: 370.83
InChI Key: LQYVHLDTZGDTSM-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole, also known as CMT-3, is a small molecule that has been extensively studied for its potential therapeutic applications. CMT-3 belongs to the family of triazole-thiazole hybrids, which have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

Mechanism Of Action

The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole is not fully understood, but it has been shown to target multiple pathways involved in cancer progression. 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. In addition, 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in regulating cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole has been shown to have a low toxicity profile and does not cause significant damage to normal cells. However, it can cause mild gastrointestinal side effects and hepatotoxicity at high doses. In addition, 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole has been shown to inhibit the activity of cytochrome P450 enzymes, which play a key role in drug metabolism. This may lead to drug interactions and affect the pharmacokinetics of co-administered drugs.

Advantages And Limitations For Lab Experiments

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined chemical structure and has been extensively characterized in vitro and in vivo. However, 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole has some limitations for laboratory experiments. It has low solubility in aqueous solutions and requires the use of organic solvents for administration. In addition, 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole has low bioavailability and may require the use of prodrugs or drug delivery systems to enhance its efficacy.

Future Directions

There are several future directions for the research and development of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential use of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole in combination with other anticancer agents to enhance its efficacy. In addition, the development of prodrugs or drug delivery systems may improve the bioavailability and pharmacokinetics of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole. Finally, further studies are needed to elucidate the mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole and identify its molecular targets in cancer cells.

Synthesis Methods

The synthesis of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole involves the reaction of 3-chlorophenyl isocyanate with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid, followed by the reaction of the resulting intermediate with 4-fluorobenzaldehyde and thiosemicarbazide. The final product is obtained after purification using column chromatography. The synthesis of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole has been described in detail in several research articles, and the yield and purity of the product have been optimized using various methods.

Scientific Research Applications

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. In addition, 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4S/c1-11-17(22-23-24(11)15-4-2-3-13(19)9-15)18-21-16(10-25-18)12-5-7-14(20)8-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYVHLDTZGDTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-fluorophenyl)thiazole

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